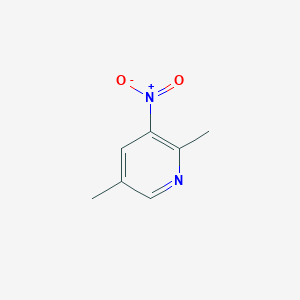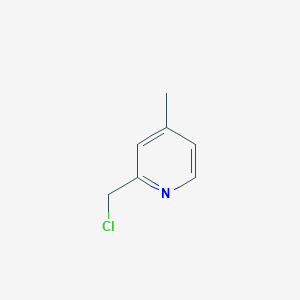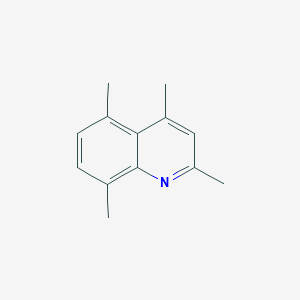
2'-デオキシウリジン酸二ナトリウム
概要
説明
Disodium 2’-deoxyuridylate is a chemical compound with the molecular formula C9H11N2O8P.2Na and a molecular weight of 352.1455. It is a nucleotide analog that plays a crucial role in various biochemical processes, particularly in the synthesis of DNA. This compound is a disodium salt of 2’-deoxyuridine 5’-phosphate and is often used in scientific research due to its structural similarity to naturally occurring nucleotides .
科学的研究の応用
Disodium 2’-deoxyuridylate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotide analogs and as a reagent in various chemical reactions.
Biology: It plays a role in studying DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with DNA synthesis.
Industry: It is utilized in the production of diagnostic reagents and as a standard in analytical chemistry
作用機序
Target of Action
Disodium 2’-deoxyuridylate primarily targets the enzyme Thymidylate Synthetase (TS) . Thymidylate Synthetase plays a crucial role in the synthesis of the only nucleotide required exclusively for DNA synthesis . It accomplishes the methylation of deoxyuridine monophosphate to thymidine monophosphate .
Mode of Action
Disodium 2’-deoxyuridylate interacts with its target, Thymidylate Synthetase, by inhibiting its function . This interaction results in changes in the synthesis of the nucleotide required for DNA synthesis .
Biochemical Pathways
Disodium 2’-deoxyuridylate affects the biochemical pathway of DNA nucleotide biosynthesis . It is the deoxygenated form of uridine monophosphate (UMP), and serves as a precursor to deoxythymidine monophosphate (dTMP), a component of DNA nucleotide biosynthesis . The synthesis of Disodium 2’-deoxyuridylate is a multi-step process that begins with uridine monophosphate (UMP), the product of pyrimidine biosynthesis .
Result of Action
The molecular and cellular effects of Disodium 2’-deoxyuridylate’s action primarily involve the inhibition of Thymidylate Synthetase and the subsequent disruption of DNA nucleotide biosynthesis . This can potentially lead to a decrease in DNA synthesis, affecting cell proliferation and growth .
生化学分析
Biochemical Properties
Disodium 2’-deoxyuridylate is a substrate for thymidylate synthase (TS), an enzyme that plays a key role in DNA synthesis . It is involved in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key component of DNA . This interaction with TS is critical for the regulation of DNA synthesis and cell proliferation .
Cellular Effects
The influence of Disodium 2’-deoxyuridylate on cellular processes is primarily linked to its role in DNA synthesis. By acting as a substrate for TS, it contributes to the production of dTMP, which is incorporated into DNA during replication . This can impact cell signaling pathways, gene expression, and cellular metabolism, all of which are crucial for cell function and growth.
Molecular Mechanism
The molecular mechanism of Disodium 2’-deoxyuridylate involves its conversion to dTMP by the enzyme TS . This process involves binding interactions with the enzyme, leading to the activation of TS and changes in gene expression related to DNA synthesis. The inhibition of dUMP to dTMP at the methylation step is a key in controlling bacterial and eukaryotic cell growth .
Metabolic Pathways
Disodium 2’-deoxyuridylate is involved in the metabolic pathway of deoxyribonucleotide biosynthesis . It interacts with the enzyme TS in the conversion of dUMP to dTMP . This process is crucial for the synthesis of DNA, a key component of cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Disodium 2’-deoxyuridylate typically involves the phosphorylation of 2’-deoxyuridine. This process can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid. The reaction is usually carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of Disodium 2’-deoxyuridylate involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography techniques to achieve high purity levels required for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: Disodium 2’-deoxyuridylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Uridine derivatives.
Reduction: Deoxyuridine.
Substitution: Various substituted uridine analogs.
類似化合物との比較
Deoxyuridine monophosphate (dUMP): A naturally occurring nucleotide involved in
特性
IUPAC Name |
disodium;[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVXMLXAXVVONE-CDNBRZBRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2Na2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
964-26-1 (Parent) | |
| Record name | Disodium 2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
352.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42155-08-8 | |
| Record name | Disodium 2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042155088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5'-Uridylic acid, 2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 2'-DEOXYURIDYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AG9V4748N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper highlights that disodium 2'-deoxyuridylate (dUMP) levels increase in response to methotrexate treatment. Why does this occur, and what does this tell us about methotrexate's mechanism of action?
A1: Methotrexate is a known inhibitor of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Thymidylate synthase uses 2'-deoxyuridine 5′-monophosphate disodium salt (dUMP) as a substrate to produce thymidylate (dTMP), a key building block of DNA. When methotrexate inhibits TS, it prevents the conversion of dUMP to dTMP. This blockage leads to the accumulation of dUMP within the cell. Therefore, the observed increase in dUMP levels upon methotrexate treatment serves as a direct indicator of methotrexate's inhibitory effect on TS activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


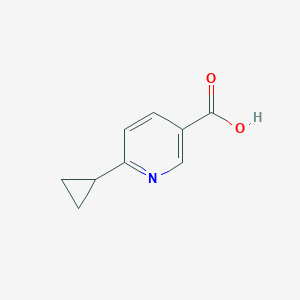
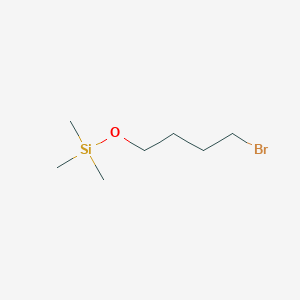
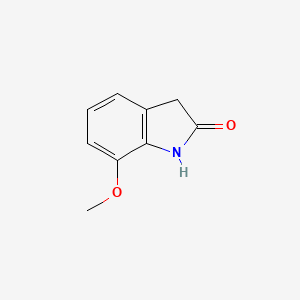
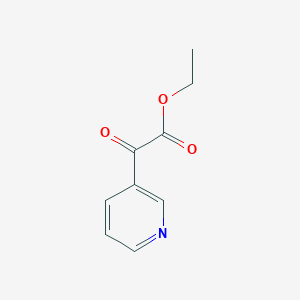

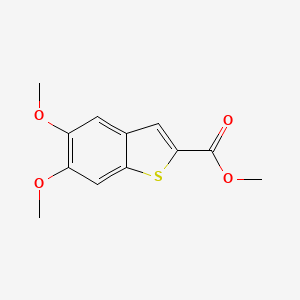
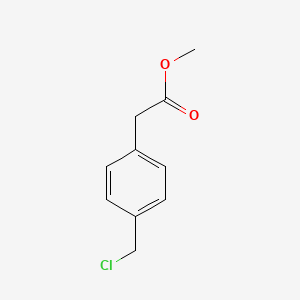
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
